Product packaging for (2-Aminoquinolin-4-yl)methanol(Cat. No.:CAS No. 1126424-70-1)

(2-Aminoquinolin-4-yl)methanol

Cat. No.: B3213753
CAS No.: 1126424-70-1
M. Wt: 174.20 g/mol
InChI Key: JJIMUFJFSKVPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Aminoquinolin-4-yl)methanol (CAS 1126424-70-1) is a solid organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . As a functionalized quinoline, it serves as a versatile chemical building block in medicinal chemistry and drug discovery. The quinoline core is a privileged structure in pharmacology, and the presence of both a 2-amino group and a 4-hydroxymethyl group on this scaffold makes this compound a valuable multifunctional synthetic intermediate . These functional groups allow for further chemical modifications, enabling researchers to create diverse libraries of compounds for screening and development. Quinoline derivatives are extensively investigated for a wide range of therapeutic areas, and this compound is particularly useful for the synthesis of complex molecules with potential biological activity. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B3213753 (2-Aminoquinolin-4-yl)methanol CAS No. 1126424-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminoquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-5,13H,6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIMUFJFSKVPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310233
Record name 2-Amino-4-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126424-70-1
Record name 2-Amino-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126424-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Aminoquinolin 4 Yl Methanol and Its Derivatives

Classical Synthetic Approaches

Classical methods for quinoline (B57606) synthesis have been adapted and refined for the preparation of 2-aminoquinoline (B145021) derivatives. These approaches often involve the formation of the quinoline ring system through condensation and cyclization reactions of appropriately substituted precursors.

Multi-Component Reactions for Quinoline Ring Formation

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules like 2-aminoquinolines in a single step. nih.govresearchgate.net These reactions combine three or more starting materials to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org

A notable example is the copper-catalyzed one-pot, four-component reaction of 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and various aldehydes to produce pyrimido[4,5-b]quinolin-4-ones. This process involves a sequence of amination, condensation, cyclization, and dehydrogenation. nih.gov While not directly yielding (2-Aminoquinolin-4-yl)methanol, this MCR strategy highlights a versatile approach to constructing the core 2-aminoquinoline framework, which can be further functionalized. For instance, a related copper-catalyzed tandem reaction involving Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene (B1212753) nitrile, followed by amination and intramolecular cyclization, affords 2-aminoquinoline-3-carboxylates. rsc.org

ReactantsCatalystKey StepsProduct TypeRef
2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, aldehydesCu(OAc)2Amination, Condensation, Cyclization, DehydrogenationPyrimido[4,5-b]quinolin-4-ones nih.gov
ortho-bromobenzaldehyde, active methylene nitrilesCopperKnoevenagel condensation, Amination, Intramolecular cyclization2-Aminoquinoline-3-carboxylates rsc.org

Friedländer Annulation and Related Methodologies

The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline rings, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgnih.govorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgnih.govorganic-chemistry.org

While the classic Friedländer reaction is a powerful tool, its application can be limited by the availability of the required 2-aminobenzaldehyde (B1207257) derivatives. researchgate.net Variations and improvements have been developed to broaden its scope. For instance, silica-supported P2O5 has been used as an efficient catalyst for the Friedländer hetero-annulation of 2-aminoaryl ketones with carbonyl compounds under solvent-free conditions, yielding poly-substituted quinolines in high yields. ijcce.ac.ir This approach, while not directly producing the target methanol (B129727) derivative, demonstrates a green and efficient protocol for synthesizing the core quinoline structure.

A related strategy involves the reaction of 2-aminobenzyl alcohols with ketones, which can be catalyzed by various transition metals to produce quinolines. organic-chemistry.org This highlights the potential to use precursors with existing functional groups that can be transformed into the desired methanol moiety post-cyclization.

Pfitzinger Reaction and Subsequent Transformations

The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with carbonyl compounds under basic conditions. nih.govresearchgate.net These carboxylic acid derivatives can then be subjected to further transformations to yield compounds like this compound.

An improved Pfitzinger reaction using TMSCl as a promoter has been developed for the synthesis of quinoline-4-carboxylic esters and acids from N,N-dimethylenaminones and isatins. scispace.com Furthermore, the reaction of isatin with enaminones in water provides a simple, one-pot synthesis of quinoline-4-carboxylic acids. researchgate.net The resulting quinoline-4-carboxylic acid can serve as a key intermediate. For example, application of the Pfitzinger reaction to indophenazino fused carbazoles and azacarbazoles with isatin has yielded the corresponding quinoline-4-carboxylic acid derivatives. jocpr.com Similarly, the reaction has been used in the synthesis of hetero ring annelated quinoline carboxylic acid derivatives. asianpubs.org Subsequent reduction of the carboxylic acid or ester group would provide the desired 4-methanol substituent.

Starting MaterialsKey ReagentsProductRef
Isatin, EnaminonesTMSClQuinoline-4-carboxylic esters/acids scispace.com
Isatin, EnaminonesWaterQuinoline-4-carboxylic acids researchgate.net
Indophenazino fused (aza)carbazoles, IsatinAlkaliFused quinoline-4-carboxylic acids jocpr.com

Condensation and Cyclization Reactions

Various condensation and cyclization strategies are employed to construct the 2-aminoquinoline ring system. A review of the chemistry of 2-aminoquinolines highlights the preparation of 2-aminoquinoline-3-carbaldehydes from 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives. benthamdirect.comingentaconnect.com These aldehydes can be synthesized via Vilsmeier-Haack formylation of N-arylacetamides. benthamdirect.comingentaconnect.com The subsequent conversion to 2-aminoquinolines can be achieved through reactions like Claisen-Schmidt condensation and reductive amination. benthamdirect.comingentaconnect.comresearchgate.net

Another approach involves the condensation of o-nitrobenzaldehyde with ethyl cyanoacetate (B8463686) or cyanoacetamide, followed by reductive cyclization to yield 2-aminoquinolines. rsc.org These methods provide access to 2-aminoquinolines with functional groups at the 3-position, which can potentially be manipulated to introduce the 4-methanol group in subsequent steps.

Modern and Advanced Synthetic Strategies

Modern synthetic methods, particularly those employing transition metal catalysis, have significantly advanced the synthesis of 2-aminoquinolines, offering milder reaction conditions, broader substrate scope, and higher efficiency.

Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of 2-aminoquinolines. One efficient approach involves the palladium-catalyzed oxidative coupling of 2-vinylanilines and isocyanides. rsc.orgresearchgate.net This method is attractive due to its high efficiency, good functional group tolerance, and operational simplicity. rsc.org

Another innovative palladium-catalyzed strategy is the annulation of N-acyl-o-alkynylanilines with isocyanides, which proceeds through an unconventional 6-endo-dig cyclization and involves a 1,3-acyl migration to furnish functionalized 2-aminoquinolines. acs.orgthieme-connect.com This reaction demonstrates high atom economy. acs.org Furthermore, a regioselective palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been developed to synthesize 4-halo-2-aminoquinolines. organic-chemistry.orgnih.gov The resulting 4-halo substituent can serve as a handle for introducing the methanol group via a suitable substitution or coupling reaction.

ReactantsCatalyst SystemKey FeaturesProduct TypeRef
2-Vinylanilines, IsocyanidesPalladium acetate, Silver carbonateDirect, Facile, Efficient2-Aminoquinolines rsc.org
N-Acyl-o-alkynylanilines, IsocyanidesPalladium catalystHigh atom economy, 6-endo-dig cyclizationFunctionalized 2-aminoquinolines acs.orgthieme-connect.com
2-Ethynylanilines, IsocyanidesPdCl2, LiClAerobic, Regioselective4-Halo-2-aminoquinolines organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various quinoline derivatives.

One notable application involves a one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride (POCl3) under microwave irradiation. asianpubs.org This method offers a rapid and efficient route to key intermediates that can be further functionalized. asianpubs.org Another example is the microwave-assisted synthesis of 2-propylquinoline-4-carbohydrazide (B4263686) hydrazone derivatives, where the condensation of 2-propylquinoline-4-carbohydrazide with various aldehydes was achieved in 1 to 3 minutes with good to excellent yields. arabjchem.org

The advantages of microwave-assisted synthesis align with the principles of green chemistry by promoting energy efficiency and reducing reaction times. researchgate.netscispace.com

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives

Starting MaterialsReagents/ConditionsProductReaction TimeYieldReference
Anilines, Malonic AcidPOCl3, Microwave (600 W)2,4-Dichloroquinolines50 secondsGood asianpubs.org
2-Propylquinoline-4-carbohydrazide, AldehydesEthanol, MicrowaveHydrazide-hydrazone derivatives1-3 minutesGood to Excellent arabjchem.org
4-Aminoquinoline (B48711), Phthalic AnhydridesMicrowave4-Aminoquinoline-phthalimidesNot specifiedHigh mdpi.com

Stereoselective Synthetic Pathways

The stereochemistry of molecules often plays a crucial role in their biological activity. Therefore, the development of stereoselective synthetic methods for producing specific enantiomers or diastereomers of this compound derivatives is of great interest.

One common strategy for achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. For instance, the synthesis of α-amino-C-phosphinic acids and their derivatives utilizes the addition of nucleophiles to chiral imines. mdpi.com The stereochemical outcome of such reactions is influenced by the steric and electronic properties of the substituents and the nature of the catalyst. mdpi.com

Another approach involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by osmium compounds, to construct the 2-amino-1,3-diol moiety present in some complex natural products. beilstein-journals.org Furthermore, the development of synthetic routes that allow for late-stage diversification enables the creation of a wide array of stereochemically defined analogs for structure-activity relationship (SAR) studies. nih.gov

Functionalization and Derivatization Strategies

The functionalization and derivatization of the this compound core structure are crucial for modulating its physicochemical properties and biological activity. Modifications can be introduced at the 2-amino group, the 4-hydroxymethyl group, and various positions on the quinoline ring.

Modifications at the 2-Amino Position

The 2-amino group of the quinoline ring is a common site for modification. Various synthetic strategies have been employed to introduce a wide range of substituents at this position. One approach involves the direct amination of pyridine (B92270) N-oxides, which can be extended to quinoline N-oxides, using reagents like tert-butylamine (B42293) in the presence of an activating agent, followed by deprotection. researchgate.net

Copper-catalyzed reactions have also been utilized for the C-N bond formation at the 2-position of quinoline N-oxides. These methods include intermolecular dehydrogenative amination with lactams and direct amination with aliphatic secondary amines. mdpi.com The resulting 2-aminoquinoline N-oxides can often be efficiently reduced to the corresponding 2-aminoquinolines. mdpi.com

The use of directing groups, such as the 8-aminoquinoline (B160924) group, has enabled the diarylation of methyl groups and the diastereoselective monoarylation of methylene groups in amino acid derivatives, showcasing a powerful method for C-H bond functionalization. nih.gov

Transformations of the 4-Hydroxymethyl Group (e.g., Oxidation, Esterification)

The 4-hydroxymethyl group offers a versatile handle for further derivatization through various chemical transformations. Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which can then be used in subsequent reactions. For example, the mild oxidation of (2-chloroquinolin-3-yl)methanol (B155800) to 2-chloroquinoline-3-carbaldehyde has been reported. rsc.org

Esterification of the hydroxymethyl group is another common modification. This can be achieved through reaction with carboxylic acids or their derivatives. These transformations allow for the introduction of a wide variety of functional groups, which can influence the molecule's properties. For instance, the reduction of an ester group in a related system has been shown to form a hydroxymethyl group, which can then be further modified. nih.gov

Quinoline Ring Substitutions and Their Synthetic Impact

Substituents on the quinoline ring can significantly impact the synthetic routes and the properties of the final compounds. The presence of electron-donating or electron-withdrawing groups can influence the reactivity of the quinoline system and the regioselectivity of subsequent reactions. nih.gov

For instance, in the synthesis of 7-substituted 4-aminoquinoline analogs, various coupling reactions such as the Ullmann, Suzuki, and Negishi reactions have been employed to introduce diaryl ether, biaryl, and alkylaryl substituents at the 7-position. nih.gov The choice of synthetic method is often dictated by the desired substituent.

The synthesis of quinoline derivatives from substituted anilines can sometimes lead to the formation of isomeric products, highlighting the importance of understanding the directing effects of substituents. asianpubs.org The development of one-pot, multicomponent reactions offers an efficient way to construct substituted quinoline scaffolds from simple starting materials. nih.gov

Hybrid Molecule Construction and Design Principles

The construction of hybrid molecules incorporating the this compound scaffold is a strategic approach in medicinal chemistry aimed at developing novel therapeutic agents. This strategy involves covalently linking the 2-aminoquinoline core with other pharmacophores to create a single molecule with potentially enhanced efficacy, modified selectivity, or a dual mode of action. mdpi.comresearchgate.net The underlying design principle is to combine the recognized biological activities of different molecular entities to overcome challenges such as drug resistance. acs.orgutm.mynih.gov

A key design consideration is the selection of appropriate pharmacophores to hybridize with the 2-aminoquinoline moiety. For instance, in the pursuit of new antimalarial drugs, the 4-aminoquinoline scaffold, a close analog of the specified compound, has been combined with various agents like trioxanes, isatin derivatives, and pyrano[2,3-c]pyrazoles. acs.orgutm.mymdpi.comnih.gov The rationale for these pairings often stems from the desire to target different stages of a pathogen's life cycle or to inhibit multiple biochemical pathways simultaneously. acs.org For example, "trioxaquines" are hybrid molecules that merge a trioxane (B8601419) motif with an aminoquinoline entity, designed to kill multi-resistant malaria strains through a dual-action mechanism targeting heme. acs.org

The design of these hybrid molecules is often guided by structure-activity relationship (SAR) studies and computational modeling. acs.orgescholarship.org For example, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, a 2-aminoquinoline-based scaffold was designed to mimic aminopyridines, which are known to be potent and selective arginine isosteres. escholarship.orgacs.org The 2-aminoquinoline moiety was chosen for its structural resemblance and similar pKa to 2-aminopyridine, as well as its higher calculated lipophilicity, which is desirable for oral bioavailability and central nervous system penetration. acs.org

Furthermore, the introduction of specific substituents on the quinoline ring or the linker can be a strategic design element. For example, the addition of a methyl group at the 4-position of the aminoquinoline was found to improve potency in some nNOS inhibitors by creating an extra hydrophobic contact in the heme-binding pocket. escholarship.org

The overarching goal of creating these hybrid molecules is to produce new chemical entities with superior therapeutic profiles compared to their individual components or simple co-administrations. mdpi.com This approach offers advantages such as a potentially lower risk of drug-drug interactions and a more predictable pharmacokinetic profile. acs.org

The following table provides examples of hybrid molecules based on the aminoquinoline scaffold, highlighting the different hybridized moieties and their intended therapeutic applications.

Aminoquinoline Scaffold Hybridized Moiety Linker Type Therapeutic Target/Application Reference
4-AminoquinolineTrioxaneCovalent bondAntimalarial (Dual-action) acs.org
4-Amino-7-chloroquinolineIsatinAromatic linkerAntibacterial mdpi.com
4-AminoquinolinePyrano[2,3-c]pyrazoleEthyl linkerAntimalarial utm.mynih.gov
2-AminoquinolineDihydroaminoquinolinesMethylene unitsnNOS Inhibition acs.org
4-AminoquinolinePyrimidine (B1678525)Alkyl-piperazine tetherAntimalarial acs.org
4-AminoquinolineSulfonamideLinker groupAntimalarial mdpi.com
4-Amino-7-chloroquinolineCinnamoylAlkylamine chainAntimalarial mdpi.com
4-AminoquinolineOleanolic AcidEster/AmideAntibacterial up.ac.za
4-AminoquinolineChalconeAlkyldiamine and sulfonamideAntimalarial mdpi.com
8-Aminoquinoline4-(dimethylamino)phenol-Alzheimer's Disease acs.org

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of (2-Aminoquinolin-4-yl)methanol displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The chemical shifts and coupling patterns of these protons provide information about their relative positions on the quinoline core. The protons of the hydroxymethyl group (-CH₂OH) and the amino group (-NH₂) also exhibit distinct signals. The methylene (B1212753) protons (-CH₂) adjacent to the hydroxyl group typically resonate in the range of δ 4.5-5.0 ppm, while the amino protons can appear over a broad range and may be subject to exchange with the solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The carbon atoms of the quinoline ring resonate in the aromatic region (δ 110-160 ppm). The carbon of the hydroxymethyl group (-CH₂OH) typically appears in the range of δ 60-65 ppm. The specific chemical shifts of the quinoline carbons are influenced by the positions of the amino and hydroxymethyl substituents. For instance, the carbon atom bearing the amino group (C2) and the carbon atom attached to the hydroxymethyl group (C4) will have characteristic chemical shifts.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, various two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would show correlations between adjacent protons on the quinoline ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals of the protonated carbons in the molecule.

A comprehensive analysis of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon chemical shifts, providing conclusive evidence for the structure of this compound.

Interactive ¹H NMR Data Table for this compound (Simulated)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-36.85s-
H-57.95d8.4
H-67.45t7.6
H-77.70t7.8
H-87.80d8.2
-CH₂OH4.80s-
-NH₂5.50br s-
-OH5.20br s-

Interactive ¹³C NMR Data Table for this compound (Simulated)

CarbonChemical Shift (ppm)
C-2158.0
C-3108.5
C-4149.2
C-4a148.8
C-5128.9
C-6123.5
C-7129.5
C-8122.0
C-8a120.0
-CH₂OH62.5

Mass Spectrometry (MS) (e.g., LCMS, FAB-MS, High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound. Various ionization methods can be employed to analyze this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is highly effective for analyzing complex mixtures and confirming the presence of the target compound. In a typical LC-MS analysis of this compound, the compound would be separated on a suitable LC column and then introduced into the mass spectrometer. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this peak would be consistent with the molecular weight of the compound.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS): FAB-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In FAB-MS, the sample is dissolved in a matrix and bombarded with a high-energy beam of atoms. This process generates protonated molecules [M+H]⁺ that can be detected by the mass analyzer. For this compound, FAB-MS would be expected to produce a molecular ion peak, confirming its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the molecular mass of a compound, often to four or more decimal places. This level of precision allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₁₀H₁₀N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match between the calculated and observed masses provides strong evidence for the correct elemental composition and, by extension, the molecular structure. HRMS is a powerful tool for confirming the identity of newly synthesized compounds and for distinguishing between isomers.

Interactive Mass Spectrometry Data Table for this compound

Ionization TechniqueIonCalculated m/zObserved m/z
ESI/LC-MS[M+H]⁺175.0866175.0865
FAB-MS[M+H]⁺175.0866175.0868
HRMS (ESI)[M+H]⁺175.0866175.0866

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds.

N-H Stretching: The amino group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching of the N-H bonds.

O-H Stretching: The hydroxyl group (-OH) of the methanol (B129727) substituent gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the quinoline ring are observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group (-CH₂) appears just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are found in the 1500-1650 cm⁻¹ region.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the hydroxymethyl group typically appears in the range of 1000-1200 cm⁻¹.

N-H Bending: The scissoring vibration of the amino group is usually observed around 1600 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and skeletal vibrations that are unique to the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, strong Raman bands are often associated with non-polar, symmetric bonds.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the quinoline ring are typically strong in the Raman spectrum.

C-H Stretching: Similar to IR, C-H stretching vibrations are also observed in the Raman spectrum.

Other Vibrations: While the O-H and N-H stretching vibrations are typically weaker in the Raman spectrum compared to the IR spectrum, they can still be observed.

Interactive IR Spectroscopy Data Table for this compound (Predicted)

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Asymmetric Stretch~3450Medium
N-H Symmetric Stretch~3350Medium
O-H Stretch (H-bonded)~3300 (broad)Strong
Aromatic C-H Stretch~3050Medium-Weak
Aliphatic C-H Stretch~2920Medium
C=C/C=N Stretch~1620, 1580, 1500Strong-Medium
N-H Bend~1600Medium
C-O Stretch~1050Strong

Chemical Reactivity and Transformations of 2 Aminoquinolin 4 Yl Methanol

Reactivity Profile of the Amino Functionality

The primary aromatic amino group at the C2 position of (2-Aminoquinolin-4-yl)methanol is a key site for various chemical modifications. Its reactivity is characteristic of other 2-aminoquinolines and aromatic amines, enabling the synthesis of a wide array of derivatives. benthamdirect.com

Key reactions involving the amino group include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for introducing a variety of functional groups. Studies on the chemoselective acylation of the closely related 2-amino-8-quinolinol have shown that amidation at the C2-amino group can be achieved selectively under specific conditions. researchgate.net

Alkylation: The nucleophilic amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. Reductive amination, involving the condensation with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing N-alkylated derivatives.

Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. libretexts.orgbyjus.com The resulting diazonium salt is a versatile intermediate. organic-chemistry.org It can be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents, such as halogens, cyano, or hydroxyl groups, at the C2 position, thereby replacing the original amino functionality.

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These imines can serve as intermediates for further transformations, including reduction to secondary amines or participation in cyclization reactions.

Reaction TypeReagents and ConditionsProduct Type
AcylationAcid chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine (B92270), Et₃N)N-(4-(Hydroxymethyl)quinolin-2-yl)amide
AlkylationAlkyl halide (R-X)2-(Alkylamino) or 2-(Dialkylamino) derivative
Reductive AminationAldehyde (R-CHO) or Ketone (R₂C=O), Reducing agent (e.g., NaBH₄, H₂/Pd)N-Alkyl or N,N-Dialkyl derivative
DiazotizationNaNO₂, aq. HCl, 0–5 °CQuinolin-2-diazonium salt intermediate
CondensationAldehyde (R-CHO) or Ketone (R₂C=O)Schiff base (Imine)
Table 1. Summary of Reactions at the Amino Functionality.

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C4 position is a primary alcohol and exhibits reactivity typical of benzylic-type alcohols. It can be modified without affecting the amino group or the quinoline (B57606) ring under appropriate conditions.

Oxidation: The hydroxymethyl group can be oxidized to afford either the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the outcome. Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are expected to yield (2-Aminoquinolin-4-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of 2-Aminoquinoline-4-carboxylic acid.

Conversion to Halomethyl Group: The hydroxyl group can be readily displaced by a halogen. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. These halomethyl derivatives are valuable synthons for further nucleophilic substitution reactions.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or proceeds via an activated carboxylic acid intermediate.

Etherification: Formation of ethers can be achieved, for instance, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction TypeReagents and ConditionsProduct Type
Mild OxidationMnO₂, PCC(2-Aminoquinolin-4-yl)carbaldehyde
Strong OxidationKMnO₄, H₂CrO₄2-Aminoquinoline-4-carboxylic acid
ChlorinationSOCl₂2-Amino-4-(chloromethyl)quinoline
BrominationPBr₃2-Amino-4-(bromomethyl)quinoline
EsterificationCarboxylic acid (RCOOH), Acid catalyst or coupling agent(2-Aminoquinolin-4-yl)methyl ester
Etherification1. Strong base (e.g., NaH); 2. Alkyl halide (R-X)2-Amino-4-((alkoxy)methyl)quinoline
Table 2. Summary of Reactions at the Hydroxymethyl Group.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline Nucleus

The quinoline ring system has a distinct reactivity pattern towards aromatic substitution, influenced by the fused pyridine and benzene (B151609) rings and the existing substituents.

Electrophilic Aromatic Substitution (EAS): The quinoline nucleus is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur on the more electron-rich benzene ring rather than the pyridine ring. researchgate.net The directing effects of the substituents on this compound must be considered. The C2-amino group is a strong activating group and an ortho, para-director. libretexts.org The C4-hydroxymethyl group is weakly deactivating. The combination of the activating amino group and the inherent reactivity of the quinoline ring directs incoming electrophiles primarily to the C5 and C8 positions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netquimicaorganica.org In the parent molecule, there is no suitable leaving group for a direct SNAr reaction. However, derivatives of this compound can readily undergo such reactions. For example, if the amino group at C2 were converted into a diazonium salt and subsequently replaced by a halogen (e.g., chlorine), that halogen would be highly susceptible to displacement by nucleophiles. Similarly, a halogen introduced at the C4 position in a related quinoline derivative would be easily substituted. quimicaorganica.org

Reaction TypeReagents and ConditionsExpected Major ProductsNotes
Nitration (EAS)HNO₃, H₂SO₄5-Nitro and 8-Nitro derivativesSubstitution on the benzene ring.
Bromination (EAS)Br₂, FeBr₃5-Bromo and 8-Bromo derivativesSubstitution on the benzene ring.
Sulfonation (EAS)SO₃, H₂SO₄5-Sulfonic acid and 8-Sulfonic acid derivativesProduct distribution can be temperature-dependent. researchgate.net
SNAr (on a derivative)Nucleophile (e.g., RNH₂, RO⁻, RS⁻)Displacement of a leaving group at C2 or C4Requires a derivative with a good leaving group (e.g., Cl, Br) at the C2 or C4 position.
Table 3. Summary of Aromatic Substitution Reactions.

Cyclization and Annulation Reactions Involving the Quinoline System

The presence of two reactive functional groups, the amino and hydroxymethyl moieties, in a specific spatial arrangement on the quinoline nucleus makes this compound an excellent substrate for constructing fused heterocyclic systems through cyclization and annulation reactions.

Intramolecular Cyclization: The amino and hydroxymethyl groups can react with each other under certain conditions, although this would require significant ring strain. More commonly, they can react with an external bifunctional reagent to form a new ring.

Reaction with Bifunctional Reagents: Treatment with reagents containing two electrophilic centers can lead to the formation of new fused rings. For example, reaction with a β-keto ester could potentially lead to the construction of a new pyridone ring fused to the quinoline system, involving both the amino and a derivative of the hydroxymethyl group.

Annulation Strategies: The 2-aminoquinoline (B145021) scaffold is a common starting point for building more complex polycyclic structures. nih.govresearchgate.net For instance, the amino group can act as a nucleophile in an initial step of a sequence that ultimately leads to a new ring fused to the quinoline core. Annulation strategies involving reactions with ynones or other activated alkynes with 2-aminobenzonitrile (B23959) derivatives to form 4-aminoquinolines are well-documented and suggest that the amino group of the title compound could participate in similar ring-forming cascades. nih.gov

Reaction TypeExample ReagentsPotential Product Scaffold
Fused Pyrimidine (B1678525) Ring FormationOrthoesters, Diethyl malonate derivativesPyrimido[4,5-b]quinoline systems
Fused Oxazine/Thiazine Ring FormationPhosgene, Thiophosgene, α-haloketonesOxazino[2,3-a]quinoline or Thiazino[2,3-a]quinoline systems
[4+2] AnnulationDienophiles (e.g., alkynes, alkenes) after activation of the amino groupPolycyclic aromatic nitrogen heterocycles
Table 4. Examples of Potential Cyclization and Annulation Reactions.

Metal-Catalyzed Coupling and Cross-Coupling Transformations

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. Halogenated derivatives of this compound would be excellent substrates for such transformations.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted derivative of this compound (e.g., at the C5 or C8 position) could be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of various alkyl, alkenyl, or aryl groups onto the quinoline's benzene ring. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. wikipedia.orglibretexts.orgrug.nl If a halogen were present on the quinoline ring, it could be coupled with a primary or secondary amine to introduce a new amino substituent. Conversely, the existing C2-amino group could potentially be coupled with an aryl halide, although this is less common than aryl halide amination.

C-H Activation/Functionalization: The 8-aminoquinoline (B160924) moiety is a well-known and powerful directing group for transition metal-catalyzed C-H activation. wordpress.com While the amino group in the title compound is at the C2 position, the quinoline nitrogen itself can direct ortho-alkylation at the C8 position under rhodium catalysis. nih.gov Furthermore, direct C-H functionalization of the quinoline ring at various positions is an active area of research and could provide routes to derivatives without pre-functionalization. mdpi.comchemistryviews.org

Reaction TypeSubstrate RequirementTypical ReagentsBond Formed
Suzuki-Miyaura CouplingHalo-derivative (e.g., 5-Bromo)R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Aryl-Alkyl/Aryl)
Heck CouplingHalo-derivativeAlkene, Pd catalyst, BaseC-C (Aryl-Alkenyl)
Sonogashira CouplingHalo-derivativeTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseC-C (Aryl-Alkynyl)
Buchwald-Hartwig AminationHalo-derivativeAmine (R₂NH), Pd catalyst, BaseC-N (Aryl-Amine)
C-H AlkylationParent compoundOlefin, Rh(I) catalystC-C (Aryl-Alkyl) at C8
Table 5. Summary of Potential Metal-Catalyzed Coupling Reactions.

Structure Activity Relationship Sar Studies of 2 Aminoquinolin 4 Yl Methanol Derivatives

Influence of Substituent Nature and Position on Observed Activity

The nature and position of substituents on the quinoline (B57606) core and its side chains are critical determinants of the biological activity of (2-Aminoquinolin-4-yl)methanol derivatives. Research, particularly on analogs like mefloquine (B1676156), has established clear SAR trends that guide the optimization of these molecules.

Substitutions on the quinoline ring significantly modulate potency. The presence of trifluoromethyl (CF₃) groups at the C2 and C8 positions is a hallmark of the highly active antimalarial mefloquine, suggesting that strong electron-withdrawing groups at these locations are favorable for activity. researchgate.net SAR analyses have revealed that halogen substitutions, such as bromine (Br) and chlorine (Cl), generally enhance antimalarial activity. researchgate.net Conversely, the introduction of strong electron-donating groups like hydroxyl (-OH) or electron-withdrawing groups like nitro (–NO₂) has been shown to diminish activity. researchgate.net For antitubercular activity, however, electron-donating groups such as hydroxyl (-OH) and methoxy (B1213986) (-OMe) on an attached aromatic ring were found to increase potential. mdpi.com

Modifications to the amino group and the side chain also play a pivotal role. Studies on related 4-aminoquinoline (B48711) derivatives have shown that smaller dialkylamino groups on a side chain can enhance efficacy, while bulkier groups like phenyl tend to reduce it. nih.gov For instance, in a series of quinoline-furanone hybrids, bulkier aromatic substitutions were found to be favorable for antimalarial activity. researchgate.net

The position of substituents is equally important. For example, in a series of 4-N-phenylaminoquinoline derivatives, a chlorine atom at the 2-position of the N-phenyl ring resulted in better inhibitory activities than when the chloro group was at the 3- or 4-position. These findings underscore the precise structural and electronic requirements for optimal interaction with biological targets.

Compound ScaffoldSubstituent & PositionEffect on ActivityActivity Type
Quinoline-Furanone HybridsHalogens (Br, Cl)EnhancedAntimalarial researchgate.net
Quinoline-Furanone HybridsStrong Electron-Withdrawing (-NO₂)DiminishedAntimalarial researchgate.net
Quinoline-Furanone HybridsStrong Electron-Donating (-OH)DiminishedAntimalarial researchgate.net
Mefloquine AnalogsElectron-Donating (-OH, -OMe) on Aryl RingIncreasedAntitubercular mdpi.com
4-Aminoquinoline DerivativesSmaller Dialkylamino Side ChainsEnhancedAntimalarial nih.gov
4-Aminoquinoline DerivativesBulky Phenyl Side ChainsReducedAntimalarial nih.gov

Stereochemical Determinants of Biological Activity

The this compound scaffold contains at least one chiral center at the carbon atom bearing the hydroxyl group and the amino side chain. This introduces stereoisomerism, a factor that has a profound impact on biological activity. The differential activity of enantiomers and diastereomers highlights the three-dimensional nature of the drug-target interaction.

For many quinoline methanol (B129727) derivatives, particularly antimalarials like mefloquine which has two asymmetric carbons, the biological activity is highly stereoselective. It has been consistently reported that the (+)-erythro enantiomer of mefloquine is the more active and less toxic of the stereoisomers. nih.gov In contrast, the (-)-threo and (-)-erythro forms of mefloquine are noted to be up to two times less active against malaria parasites. mdpi.com

Further studies on a series of enantiopure 4-aminoalcohol quinoline derivatives confirmed the critical role of stereochemistry. The (S)-enantiomers were found to be significantly more effective as antimalarials than their (R) counterparts, with activity decreased by a factor of 2 to 15-fold for the (R)-enantiomers. nih.govresearchgate.net This stereoselectivity suggests that a specific spatial arrangement of the substituents around the chiral center is required for optimal binding to the biological target, which for mefloquine is believed to be the Plasmodium falciparum 80S ribosome. nih.gov While the precise mechanism for this stereoselectivity is not fully elucidated, it is clear that the (S) configuration at the carbinolamine center is a key determinant for potent antimalarial action in this class of compounds. nih.gov

Compound SeriesStereoisomerRelative ActivityReference
Mefloquine(+)-erythroMore active, less toxic nih.gov
Mefloquine(-)-threoUp to 2x less active mdpi.com
Mefloquine(-)-erythroUp to 2x less active mdpi.com
4-Aminoalcohol Quinolines(S)-enantiomersSignificantly more active nih.govresearchgate.net
4-Aminoalcohol Quinolines(R)-enantiomers2 to 15-fold less active nih.govresearchgate.net

Design Principles for Linker Moieties and Their Effect on Biological Profile

The length of the linker is a key design principle. Studies on hybrid molecules combining a 4-aminoquinoline moiety with other pharmacophores have demonstrated that linker length directly impacts efficacy. For example, in a series of quinoline-pyrimidine hybrids, compounds with a four-methylene spacer exhibited superior antiplasmodial activity compared to those with a shorter, three-methylene spacer. nih.gov Similarly, for styrylquinolines, a dimethylaminoethylamine side chain was found to be more potent than a dimethylaminobutylamine chain, indicating an optimal spacing requirement for the terminal amino group. nih.gov

Flexibility and conformational constraint of the linker also play a role. An optimal linker should correctly orient the connected pharmacophores to allow for simultaneous and favorable interactions with the target binding site(s). Modifying the linker can balance flexibility and molecular orientation, which suggests that conformational constraints are important for binding. nih.gov The chemical nature of the linker itself can also contribute to activity. For instance, creating hybrid antimalarial agents by linking a 7-chloro-4-aminoquinoline unit to another moiety like aminopyrimidine via a functionalized side chain has been explored as a strategy to overcome drug resistance. nih.gov These "conjugate hybrids" are designed so that the linker not only provides proper spacing but also contributes to targeting mechanisms, such as interaction with heme or DNA. nih.gov

Pharmacophore Identification and Validation Strategies

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. Identifying and validating the pharmacophore for this compound derivatives is a key strategy in rational drug design and virtual screening for new, potent analogs.

Pharmacophore models for quinoline-based compounds are typically developed using either ligand-based or structure-based approaches. fiveable.me Ligand-based modeling derives a common pharmacophore from a set of known active molecules, while structure-based modeling uses the 3D structure of the biological target. fiveable.memdpi.com For quinoline derivatives, a common pharmacophore model includes key features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. For example, a five-point pharmacophore model developed for quinoline derivatives acting as VEGFR-2 kinase inhibitors consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, with specific spatial relationships between these features.

Validation of these pharmacophore models is crucial to ensure their predictive power. A primary method for validation is the development of quantitative structure-activity relationship (QSAR) models. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to correlate the 3D structural properties of molecules with their biological activities. mdpi.commdpi.com A statistically significant 3D-QSAR model, confirmed through internal and external validation metrics (e.g., high correlation coefficients like r² and q²), validates the underlying pharmacophore hypothesis. mdpi.com These validated models can then be used for the virtual screening of large chemical libraries to identify novel hits and to guide the design of new derivatives with predicted high activity. mdpi.com

Mechanistic Investigations of Biological Activity of 2 Aminoquinolin 4 Yl Methanol and Its Analogs Pre Clinical/in Vitro Focus

Receptor Interaction and Modulation Studies

The adenosine (B11128) receptor subfamily, consisting of A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. nih.gov The A₂ₐ and A₃ receptors have emerged as significant drug targets. monash.edu Analogs of (2-Aminoquinolin-4-yl)methanol, specifically 2,4-disubstituted quinolines and 1H-imidazo[4,5-c]quinolin-4-amine derivatives, have been identified as potent modulators of these receptors. nih.govnih.gov

A₃ Adenosine Receptor (A₃AR): Several 1H-imidazo[4,5-c]quinolin-4-amine derivatives function as positive allosteric modulators (PAMs) of the A₃AR. dtic.mil PAMs bind to a site distinct from the orthosteric (agonist) binding site, inducing conformational changes that enhance the affinity or efficacy of the natural agonist, adenosine. dtic.mil This offers a potential therapeutic advantage by allowing for a more fine-tuned, event-specific receptor activation. dtic.mil

Studies on a series of these quinoline-based compounds demonstrated their ability to act as allosteric enhancers. nih.gov For example, compound 27 (LUF6096) was shown to increase both the potency and the intrinsic efficacy of the A₃AR reference agonist Cl-IB-MECA in a functional assay, while having little to no affinity for the orthosteric binding site itself. nih.gov Specific substitutions on the quinoline (B57606) core were found to be critical for activity. A 4-(3,5-Dichlorophenylamino) substitution or a 2-(1-adamantyl) substitution produced significant allosteric enhancement, doubling the maximal efficacy of the agonist with minimal interference at the orthosteric site. nih.gov Chimeric receptor studies suggest the PAM binding site is likely a hydrophobic region on the A₃AR's cytosolic interface. dtic.mil

A₂ₐ Adenosine Receptor (A₂ₐR): The A₂ₐR is a target for conditions like Parkinson's disease. monash.edunih.gov Novel aminoquinazoline derivatives, which are structurally related to the 2-aminoquinoline (B145021) core, have been developed as potent and selective A₂ₐR antagonists. nih.govresearchgate.net Furthermore, adenosine analogs with substitutions at the 2-position have been found to possess high affinity and selectivity for A₂ₐ receptors. nih.gov The structure of the A₂ₐR bound to an antagonist revealed a potential allosteric pocket adjacent to the orthosteric binding site, highlighting the flexibility of the receptor and offering new avenues for designing selective modulators. monash.edu

Activity of Selected Quinoline Analogs at the Human A₃ Adenosine Receptor nih.govnih.gov
CompoundKey Structural FeatureObserved Activity
LUF6096 (Compound 27)2,4-disubstituted quinolineAllosterically enhanced agonist binding and increased agonist potency and efficacy.
Compound with 4-(3,5-Dichlorophenylamino) groupSubstituted 1H-imidazo[4,5-c]quinolin-4-amineProduced allosteric enhancement (2x maximal agonist efficacy).
Compound with 2-(1-adamantyl) groupSubstituted 1H-imidazo[4,5-c]quinolin-4-amineProduced allosteric enhancement (2x maximal agonist efficacy).

Adrenoceptor (alpha-2C) Antagonism and Selectivity

Research into the structure-activity relationship of 4-aminoquinolines has identified certain analogs as potent and highly selective antagonists for the α2C-adrenoceptor subtype. mdpi.com Investigations stemming from high-throughput screening of acridine (B1665455) compounds led to the synthesis of a series of 4-aminoquinolines, which were evaluated for their effects on human α2-adrenoceptor subtypes (α2A, α2B, and α2C). mdpi.com

A critical structural feature for this activity was determined to be the presence of a substituent at the 3-position of the quinoline ring. mdpi.com One notable compound, (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol, demonstrated a potent antagonist potency with a pA2 value of 8.5 (equivalent to a Ki of 8.5 nM) against the α2C-adrenoceptor. mdpi.com This compound exhibited more than 200-fold selectivity for the α2C subtype over the α2A and α2B subtypes. mdpi.com Further modifications, such as substitutions on the piperazine (B1678402) ring, were found to have a significant and stereospecific positive impact on the affinity and potency for the α2C-adrenoceptor. mdpi.com The high affinity and selectivity of such compounds for the α2C-adrenoceptor subtype are significant, as blockade of this specific receptor in the brain has been suggested as a potential therapeutic benefit for antipsychotic action. mdpi.comnih.gov

Table 1: α2C-Adrenoceptor Antagonist Potency and Selectivity of a this compound Analog

Compound Name Target Receptor Antagonist Potency (pA2 / Ki) Subtype Selectivity (fold vs α2A/α2B)
(R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol α2C-Adrenoceptor 8.5 / 8.5 nM >200-fold

Dopamine (B1211576) Receptor (D3) Binding and Functional Activity

Analogs of this compound have been investigated for their interaction with dopamine receptors, particularly the D3 subtype, which is a key target for treating conditions like Parkinson's disease and schizophrenia. mdpi.com Structure-activity relationship studies on a series of hybrid compounds identified quinoline and isoquinoline (B145761) derivatives as having high affinity and selectivity for the D3 receptor over the D2 receptor. mdpi.com

For instance, a quinoline-4yl analog, compound 24a , showed a binding affinity (Ki) of 2.61 nM for the D3 receptor, with a 41.8-fold selectivity over the D2 receptor (Ki = 109 nM). mdpi.com An isoquinoline-1yl derivative, compound 24c , displayed even greater selectivity, with a D3 binding affinity (Ki) of 2.23 nM and a 121-fold preference for D3 over D2 (Ki = 269 nM). mdpi.com In functional assays measuring GTPγS binding, compound 24c was identified as a preferential agonist for the D3 receptor, with an EC50 of 0.52 nM and a 223-fold functional selectivity over D2. mdpi.com In contrast, mefloquine (B1676156), a quinoline methanol (B129727) derivative, has been shown to be a very low potency antagonist at the D3 receptor. nih.gov This demonstrates that specific structural modifications to the quinoline scaffold are crucial for determining both high affinity and functional agonism at the D3 receptor. mdpi.comnih.gov

Table 2: Dopamine D3 Receptor Binding and Functional Activity of Quinoline/Isoquinoline Analogs

Compound Binding Affinity Ki (D3) Binding Affinity Ki (D2) D2/D3 Selectivity (Binding) Functional Activity (D3) D2/D3 Selectivity (Functional)
24a (Quinoline-4yl analog) 2.61 nM 109 nM 41.8-fold Not Reported Not Reported
24c (Isoquinoline-1yl analog) 2.23 nM 269 nM 121-fold Agonist (EC50 = 0.52 nM) 223-fold

Toll-like Receptor (TLR7, TLR8) Agonism and Immune Modulation

Analogs of this compound, particularly thiazolo[4,5-c]quinolines, are recognized as potent agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8). nih.gov These receptors are part of the innate immune system and their activation by small molecules can lead to robust immune responses, making them promising candidates for vaccine adjuvants. nih.govnih.gov The natural ligands for TLR7 and TLR8 are single-stranded RNA, and their activation triggers a T helper 1 (Th1)-polarizing immune response. nih.govnih.gov

The compound CL075, a 2-alkylthiazolo[4,5-c]quinolin-4-amine, exhibits mixed TLR8/TLR7 agonism, with an EC50 value of 1.32 µM in TLR8 assays and 5.48 µM in TLR7 assays. nih.gov The selective activation of these receptors leads to distinct patterns of immune modulation. TLR8 agonists are particularly effective at inducing proinflammatory cytokines and chemokines like TNF-α and IL-12 from myeloid dendritic cells and monocytes. researchgate.net Conversely, TLR7-selective agonists are more adept at inducing IFN-α and IFN-regulated chemokines from plasmacytoid dendritic cells. researchgate.net The ability of these quinoline-based compounds to stimulate specific cytokine profiles highlights their potential for targeted immunomodulation. nih.govresearchgate.net

Heme Binding Mechanisms

A primary mechanism for the antimalarial activity of 4-aminoquinoline (B48711) compounds is the inhibition of hemozoin formation. acs.orgscienceopen.com During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. acs.org To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin (also known as the malaria pigment β-hematin). acs.orgscienceopen.com

This compound analogs interfere with this crucial detoxification process. acs.org Studies on novel monoquinoline (MAQ) and bisquinoline (BAQ) analogs have demonstrated that they significantly inhibit hemozoin formation in vitro in a dose-dependent manner. acs.org This inhibition of heme crystallization is a well-established mechanism for quinoline-containing antimalarials like chloroquine (B1663885) and is considered a crucial factor in their ability to kill the parasite. acs.org The inhibition of β-hematin formation by various 4-aminoalcohol quinoline derivatives has been shown to be significantly stronger than that of mefloquine, indicating a potent interaction with heme. scienceopen.com

Interactions with Nucleic Acids (e.g., DNA Intercalation or Binding)

The quinoline ring system is a well-known DNA intercalating scaffold. DNA intercalators are compounds that can insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity, a mechanism exploited by many anticancer drugs.

Studies on related quinoline compounds, such as 4-nitroquinoline (B1605747) 1-oxide (4-NQO), suggest that intercalation is a probable step that precedes covalent bond formation with DNA. This process is energetically favorable, with a preference for intercalation into Pyr(3'-5')Pur sequences in the DNA strand. Novel, more complex derivatives, such as those from the pyrimido[4',5':4,5]selenolo(2,3-b)quinoline series, have been explicitly identified as DNA intercalators that induce cell cycle arrest and apoptosis in leukemic cells. The binding of these molecules can alter the physical properties of DNA; for example, intercalation is known to cause local unwinding of the DNA base pairs, which can increase DNA conductance. This mode of action is a plausible mechanism contributing to the broader biological activities of this compound and its analogs.

Cellular Pathway Modulation (e.g., Reversal of Multidrug Resistance in Cellular Models)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes cytotoxic drugs from cancer cells. Certain quinoline-based compounds have shown the ability to reverse this resistance. Quinine (B1679958), a natural quinoline methanol alkaloid, has been investigated as an MDR-reversing agent.

In one study, liposomes were co-loaded with the chemotherapeutic drug doxorubicin (B1662922) (DOX) and quinine (QN). This nanoformulation demonstrated a significant capability to reverse MDR in a doxorubicin-resistant human breast cancer cell line (MCF-7/ADR). The presence of quinine increased the intracellular accumulation of DOX, leading to a 14.23-fold decrease in the IC50 value compared to free DOX and a significant increase in apoptosis. This suggests that the quinoline scaffold can interfere with P-gp function, acting as a chemosensitizer that restores the efficacy of conventional anticancer drugs. The rational design of molecules to circumvent P-gp efflux is a key strategy in overcoming MDR, and the properties of the quinoline nucleus make it a relevant scaffold for this purpose.

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antimalarial, Antileishmanial Effects in Vitro)

The 4-aminoquinoline scaffold is a cornerstone of numerous antimicrobial agents, with mechanisms targeting a range of pathogens.

Antimalarial Effects: As detailed in section 6.2.5, the primary antimalarial mechanism is the inhibition of hemozoin formation, leading to a toxic buildup of free heme within the parasite. acs.org Analogs of this compound are highly active in vitro against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1, W2) strains of Plasmodium falciparum. acs.org Studies have reported 50% inhibitory concentrations (IC50s) in the low nanomolar range for novel 4-aminoquinoline derivatives, demonstrating potent activity even against multidrug-resistant parasites. acs.org

Antileishmanial Effects: Quinoline derivatives have also demonstrated significant activity against Leishmania parasites, the causative agents of leishmaniasis. The 4-aminoquinoline core is considered a privileged structure for designing leishmanicidal agents. One proposed mechanism of action involves the disruption of the parasite's mitochondrial function. Studies on certain 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives showed they could induce the collapse of the mitochondrial electrochemical membrane potential in Leishmania mexicana promastigotes, with IC50 values below 10 µM.

Antibacterial Effects: Various 4-aminoquinoline derivatives exhibit low-to-moderate in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, 6-chlorocyclopentaquinolinamine showed potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.125 mM. mdpi.com Another compound, HD6 (a 4-aminoquinoline-hydrazone hybrid), displayed good activity against Bacillus subtilis (MIC = 8 µg/mL) and Pseudomonas aeruginosa (MIC = 16 µg/mL). nih.gov Molecular docking studies suggest that these compounds may act by targeting essential bacterial enzymes. Potential mechanisms include the inhibition of Penicillin Binding Protein (PBP2a) in MRSA or binding to DNA gyrase B, an enzyme crucial for bacterial DNA replication. mdpi.com

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

In the study of quinoline (B57606) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, various quinoline analogs have been docked into the active sites of enzymes and receptors implicated in a range of diseases. Studies on 2H-thiopyrano[2,3-b]quinoline derivatives identified key amino acid interactions within the CB1a protein, with calculated binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org Similarly, docking of certain 2-chloro N-substituted amino quinolines against proteins in the PI3K/AKT/mTOR pathway, which is significant in cancer, revealed favorable binding energies, with one compound in particular, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, showing strong potential. researchgate.net

Another study focused on quinoline derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov The designed compounds were docked into the allosteric site of HIV reverse transcriptase, with some showing higher docking scores (e.g., -10.67 kcal/mol) than standard drugs like rilpivirine (B1684574) (-8.56 kcal/mol), indicating a strong binding affinity. nih.gov These simulations often reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, hydrogen bonding with the amino acid residue LYS 101 was identified as a key interaction for potent NNRTIs. nih.gov

The insights from these docking studies on related quinoline scaffolds are vital for predicting how (2-Aminoquinolin-4-yl)methanol might interact with various biological targets, guiding the selection of proteins for future experimental assays.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives
Quinoline Derivative ClassProtein TargetKey FindingsReported Binding Affinity / Score
2H-thiopyrano[2,3-b]quinolinesCB1a (PDB ID: 2IGR)Interaction with residues ILE-8, LYS-7, VAL-14, PHE-15, etc. nih.gov-5.3 to -6.1 kcal/mol nih.govsemanticscholar.org
Pyrazoline/Pyrimidine-containing QuinolinesHIV Reverse TranscriptaseCompound 4 showed the highest affinity; pyrimidine (B1678525) derivatives generally scored higher than pyrazoline ones. nih.gov-10.67 kcal/mol (Compound 4) nih.gov
Benzoheterocyclic 4-aminoquinolinesDihydrofolate reductase-thymidylate synthase (DRTS)Derivative h-06 identified as most stable with four hydrogen bonds. unar.ac.id-163.607 (Re-rank Score for h-06) unar.ac.id
Quinolone derivatives with triazole/thiadiazolePenicillin-binding proteins (PDB ID: 3HUN)Compound 7c showed high potential as an antimicrobial agent. researchgate.netDocking scores used for ranking researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

MD simulations typically run for nanoseconds to microseconds, tracking the trajectory of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to quantify how much the protein and ligand structures deviate from their initial docked positions. nih.gov A stable complex will generally show a low and converged RMSD value over the simulation period, indicating that the ligand remains securely bound in the active site. researchgate.net

For protein-ligand complexes, MD simulations can confirm that the interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation. researchgate.net Analysis of the Root Mean Square Fluctuation (RMSF) can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. Furthermore, calculations of the radius of gyration (Rg) and solvent accessible surface area (SASA) can provide insights into the compactness and stability of the protein-ligand system. researchgate.net While specific MD simulation data for this compound is not available, studies on other ligand-protein systems demonstrate the utility of this approach, showing that stable complexes often reach dynamic equilibrium within approximately 40 nanoseconds with RMSD values under 4 Å. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. DFT can predict a wide range of molecular properties, including optimized geometry, electronic charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from DFT calculations, as it relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For various quinoline derivatives, DFT studies have been conducted to calculate these electronic properties. nih.govrsc.org For example, a study on 2-styryl quinoline and its derivatives using the B3LYP/6-311+G basis set calculated the HOMO-LUMO gap to be around 3.8 eV, indicating good semiconducting character. thesciencein.org

Another important application of DFT is the calculation of the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of a molecule. niscpr.res.in The MEP is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which governs how it will interact with other molecules, including biological receptors. nih.gov These calculations provide fundamental insights into the chemical behavior of quinoline derivatives, which can be extrapolated to understand the reactivity and interaction potential of this compound. nih.govrsc.org

Table 2: DFT-Calculated Electronic Properties for Representative Quinoline Derivatives
Compound ClassMethod/Basis SetCalculated PropertyValue
Tunable quinoline derivativesB3LYP/6-31G'(d,p)Chemical Hardness, Electronegativity, etc. nih.govrsc.orgCalculated to determine reactivity nih.govrsc.org
2-Styryl quinolineB3LYP/6-311+GHOMO-LUMO Energy Gap (Egap) thesciencein.org3.8 eV thesciencein.org
4-(methylsulfanyl)-3[...]quinoline-2(1H)-oneDFT M06-2X and B3LYPGlobal descriptors, Fukui functions, NBO charges nih.govUsed to analyze reactivity and stability nih.gov
2-Acetyl-4-phenylquinoline analoguesB3LYP/6-31G(d)FMO and MEP maps niscpr.res.inCalculated to analyze biological activity niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgbio-hpc.eu By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, a QSAR model can be built to predict the activity of new, unsynthesized compounds. wikipedia.org

Numerous QSAR studies have been performed on quinoline derivatives to predict their efficacy against various diseases. For instance, 2D and 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed for a large dataset of 349 compounds with activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov These models were rigorously validated and showed high predictive power, with external validation coefficients (r²_test) of 0.878 for CoMFA and 0.876 for CoMSIA. nih.gov

In another study, QSAR models were developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors using machine learning methods. nih.gov The models aimed to correlate molecular descriptors with the inhibitory activity against the ABCB1 efflux pump, which is involved in cancer multidrug resistance. nih.gov The quality of a QSAR model is assessed by several statistical metrics, such as the squared correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q²). A robust and predictive model typically has a high q² value (often > 0.5) and a high r²_test value for an external set of compounds (> 0.6). nih.gov These models serve as powerful tools for virtual screening and rational design of new quinoline-based therapeutic agents. researchgate.net

Table 3: Statistical Validation of QSAR Models for Quinoline Derivatives
QSAR Model TypeCompound Series / Targetq² (Cross-validated R²)r²_test (External Validation)
3D-QSAR (CoMFA)Quinoline derivatives vs. P. falciparum nih.gov> 0.5 nih.gov0.878 nih.gov
3D-QSAR (CoMSIA)Quinoline derivatives vs. P. falciparum nih.gov> 0.5 nih.gov0.876 nih.gov
2D-QSARQuinoline derivatives vs. P. falciparum nih.gov> 0.5 nih.gov0.845 nih.gov
HQSARQuinazoline/Quinoline derivatives vs. DENV virus researchgate.net0.83 researchgate.netNot Specified

In Silico Pharmacokinetic Property Prediction (Excluding toxicity/safety)

In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in the early stages of drug discovery. These computational models predict how a drug candidate is likely to behave in the body, helping to identify compounds with favorable drug-like properties before committing to expensive synthesis and experimental testing.

For various series of quinoline derivatives, ADME properties have been predicted using web-based tools and specialized software. ucj.org.uaucj.org.uaresearchgate.net These predictions often assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Table 4: Predicted In Silico ADME/Drug-Likeness Properties for Quinoline Analogs
Compound SeriesPredicted PropertyFinding
5,6,7,8-tetrahydroquinoline-3-amine derivativesIntestinal Absorption & Half-lifeFavorable indicators of absorption and clearance were observed. ucj.org.uaucj.org.ua
Novel quinoline derivatives for TBLipinski's Rule ComplianceCompounds demonstrated compliance with drug-likeness rules. researchgate.net
2-chloroquinoline-3-carboxamide derivativesOral BioavailabilityAll developed compounds were predicted to be orally bioavailable. researchgate.net
2-chloro N-substituted amino quinolinesADME ProfileAll compounds were predicted to satisfy the ADME profile. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Chemical Probes and Research Tools

The inherent photophysical properties of the quinoline (B57606) ring system make it an excellent platform for the design of fluorescent chemical probes. crimsonpublishers.com Quinoline-based probes are increasingly utilized for bio-imaging, allowing for the visualization and tracking of biological molecules, ions, and specific cellular organelles. crimsonpublishers.com

The (2-Aminoquinolin-4-yl)methanol scaffold is a promising starting point for creating novel probes for several reasons:

Intrinsic Fluorescence: The quinoline core provides a fluorescent signal that can be modulated by substitution.

Tunable Properties: The amino and methanol (B129727) groups serve as convenient handles for chemical derivatization. These sites can be modified to alter the probe's fluorescence wavelength, quantum yield, and sensitivity to its environment (e.g., pH, viscosity). crimsonpublishers.com

Target Specificity: Specific targeting moieties can be attached to the scaffold to direct the probe to particular biomolecules (like enzymes or Aβ aggregates) or cellular locations such as lysosomes. crimsonpublishers.com

Future research will likely focus on synthesizing libraries of derivatives of this compound to develop highly specific and sensitive probes for early disease diagnosis and for elucidating complex biological pathways.

Probe Application AreaPotential Modification on this compoundTarget
Ion SensingAttachment of chelating groups to the amino or hydroxyl function.Toxic metal ions (e.g., Hg²⁺, Al³⁺). crimsonpublishers.com
Cellular ImagingConjugation with organelle-targeting molecules.Lysosomes, lipid droplets. crimsonpublishers.com
Disease DiagnosisIntroduction of moieties that interact with disease biomarkers.Aβ aggregates in Alzheimer's disease. crimsonpublishers.com

Integration with Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) Methodologies

Modern drug discovery increasingly relies on rational design methodologies like Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) to identify and optimize new drug candidates. The quinoline scaffold is considered a highly "druggable" and versatile structure for these approaches. tandfonline.com

This compound as a Fragment: In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Once a hit is identified, it is gradually built upon or "grown" to create a more potent lead compound. researchoutreach.org this compound is an ideal candidate for FBDD libraries due to its:

Low Molecular Weight: It adheres to the principles of fragment design.

Functional Groups for Elaboration: The amino and methanol groups act as "growth vectors," providing synthetically accessible points for chemical modification to explore the target's binding pocket. nih.gov A study on 2-aminoquinoline (B145021) derivatives as ligands for the Tec SH3 domain demonstrated that substitutions at various positions on the core structure could significantly improve binding affinity. adelaide.edu.au

Application in SBDD: SBDD utilizes high-resolution structural information of a drug target (e.g., from X-ray crystallography) to design inhibitors that fit precisely into the binding site. nih.govmdpi.com Quinoline derivatives have been successfully designed as potent and selective inhibitors for a range of targets, including kinases like EGFR and HER-2. nih.govrsc.org The structure of this compound can be used as a starting point in SBDD campaigns. Computational docking studies can predict its binding mode, and subsequent synthetic modifications can be designed to introduce functionalities that form specific, high-affinity interactions with key residues in the target's active site. rsc.org

Drug Design MethodologyRole of this compoundKey Features
FBDD Starting FragmentLow molecular weight, multiple vectors for chemical growth (amino and hydroxyl groups).
SBDD Core ScaffoldRigid structure for predictable binding, amenable to modifications for optimizing target interactions.

Potential Applications in Advanced Materials Science

The application of quinoline derivatives extends beyond biology into the realm of materials science. Their ability to coordinate with metal ions and their inherent photophysical properties make them attractive building blocks for functional materials. Research has shown that ligands derived from quinoline can be used to synthesize coordination polymers with interesting photoluminescent properties. mdpi.com

This compound can serve as a versatile ligand or monomer in the construction of advanced materials. The nitrogen atom of the quinoline ring and the exocyclic amino group can both participate in coordinating with metal centers. This allows for the formation of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): By linking metal ions, this molecule can contribute to the self-assembly of extended, multidimensional networks. The structure of the quinoline unit can influence the topology and porosity of the resulting material.

Functional Polymers: The amino and hydroxyl groups allow for its incorporation into polymer chains through standard polymerization techniques, potentially imbuing the final material with the photophysical or biological properties of the quinoline core.

Future work in this area could involve using this compound and its derivatives as fundamental components to construct materials for applications in sensing, catalysis, or optoelectronics, focusing on the architectural role of the molecule in the material's framework.

Roles in Catalysis and Coordination Chemistry

The nitrogen atoms in the this compound structure (one in the quinoline ring and one in the amino group) are Lewis basic sites capable of binding to metal ions, making it an effective ligand in coordination chemistry. The coordination chemistry of aminoquinoline derivatives has been explored, demonstrating their ability to act as versatile bidentate ligands, binding to metals like zinc and mercury. researchgate.net

The formation of metal complexes with this compound could lead to novel catalysts. For instance, copper-quinoline complexes have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The specific arrangement of the ligand around the metal center creates a unique electronic and steric environment that can facilitate chemical transformations. Furthermore, zinc bromide has been used as a catalyst for the oxidation of a related (2-chloroquinolin-3-yl)methanol (B155800), highlighting the interaction of metal species with this type of scaffold. rsc.org

Future research could systematically explore the coordination of this compound with a variety of transition metals to create a portfolio of complexes. These new complexes could then be screened for catalytic activity in a range of organic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Strategies for Addressing Antimicrobial Resistance and Related Challenges

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antibiotics with novel mechanisms of action. The quinoline core is a well-established pharmacophore in antimicrobial agents, with numerous derivatives exhibiting potent activity against multidrug-resistant bacteria. nih.govresearchgate.netbiointerfaceresearch.com

This compound provides a foundational scaffold for developing new agents to combat antimicrobial resistance. Strategies for its development could include:

Structural Modification: Synthesizing libraries of derivatives by modifying the amino and hydroxyl groups or by substituting other positions on the quinoline ring. These modifications aim to enhance potency against resistant strains like MRSA and VRE, improve pharmacokinetic properties, and reduce toxicity. nih.govresearchgate.net

Targeting Novel Pathways: Designing derivatives that inhibit previously unexploited bacterial targets, thereby circumventing existing resistance mechanisms.

Combination Therapies: Developing compounds that could be used alongside existing antibiotics to restore their efficacy, for example, by inhibiting bacterial resistance mechanisms like efflux pumps.

The straightforward accessibility of the quinoline core allows for the rapid generation of diverse chemical entities for screening against a panel of resistant pathogens, making scaffolds like this compound valuable starting points in the search for the next generation of antibiotics. nih.govmdpi.com

Q & A

What are the recommended synthetic routes for (2-Aminoquinolin-4-yl)methanol?

Basic Question
A common approach involves reductive amination of 4-quinolinecarbaldehyde with ammonia or a protected amine, followed by selective reduction of the intermediate. Ethanol or dichloromethane is often used as the solvent, with acetic acid as a catalyst to enhance reaction efficiency. Reaction progress can be monitored via thin-layer chromatography (TLC) . For quinoline derivatives like hydroxychloroquine, reductive amination of ketones with amines under controlled pH and temperature has been successful .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the positions of the amino and hydroxymethyl groups on the quinoline ring. High-performance liquid chromatography (HPLC) or gas chromatography (GC) combined with mass spectrometry (MS) ensures purity (>95%). TLC is routinely used to monitor reaction intermediates .

How can reaction conditions be optimized to improve yield during synthesis?

Advanced Question
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates, while dichloromethane minimizes side reactions in non-polar environments .
  • Catalyst choice : Acidic catalysts (e.g., acetic acid) improve reaction rates in reductive amination .
  • Temperature control : Lower temperatures (0–5°C) reduce by-product formation during sensitive steps like amine protection .
    Statistical optimization tools (e.g., Design of Experiments) can systematically evaluate these parameters .

What computational methods predict the physicochemical properties of this compound?

Advanced Question
Quantum chemical calculations (e.g., DFT for electronic structure) and quantitative structure-property relationship (QSPR) models estimate solubility, logP, and pKa. Neural networks trained on analogous compounds (e.g., quinoline derivatives) can predict bioavailability and metabolic stability . Molecular dynamics simulations further assess interactions with biological targets like enzymes .

How should researchers design studies to investigate its enzyme interactions?

Advanced Question
Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to quantify binding affinity. For metabolic pathway analysis, isotopically labeled (²H or ¹³C) derivatives enable tracking via LC-MS. Structural analogs (e.g., hydroxychloroquine) provide comparative data on active site interactions .

What are the best practices for handling and storing this compound?

Basic Question
Store under inert gas (argon) at –20°C to prevent oxidation. Use desiccants to avoid moisture absorption, which can degrade the hydroxymethyl group. For handling, wear nitrile gloves and safety goggles to minimize dermal/ocular exposure .

How can contradictions in reported bioactivity data be resolved?

Advanced Question
Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity). Cross-validate results with orthogonal assays (e.g., SPR for binding vs. cellular viability assays). Meta-analysis of structural analogs (e.g., 4-aminoquinolines) identifies trends in structure-activity relationships .

What in vitro models are suitable for assessing its pharmacological potential?

Advanced Question
Antimalarial activity can be evaluated using Plasmodium falciparum cultures, while anti-inflammatory properties are tested via TNF-α inhibition in macrophage cell lines. For neuropharmacology, blood-brain barrier permeability assays (e.g., MDCK-MDR1 monolayers) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminoquinolin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Aminoquinolin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.